

An In-Depth Technical Guide to the Proteasome Inhibitor MG-115

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Compound of Interest

Compound Name: MG-115

Cat. No.: B1676565

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Abstract

MG-115, also known as Z-Leu-Leu-Nva-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It specifically targets the chymotrypsin-like activity of both the 20S and 26S proteasomes, crucial cellular machinery responsible for protein degradation. By disrupting the ubiquitin-proteasome system, **MG-115** has become a valuable tool in cell biology research to study the roles of protein turnover in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key biological effects of **MG-115**, supplemented with detailed experimental protocols and visualizations of affected signaling pathways.

Chemical Structure and Properties

MG-115 is a synthetic peptide derivative with a C-terminal aldehyde group, which is crucial for its inhibitory activity. Its structure is based on a tripeptide sequence of Leucyl-Leucyl-Norvaline with a benzyloxycarbonyl (Z) group at the N-terminus.

Table 1: Chemical Identifiers for **MG-115**

Identifier	Value
IUPAC Name	benzyl N-[(2S)-4-methyl-1-[[[(2S)-4-methyl-1-oxo-1-[[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate[1]
Synonyms	Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, Z-LL-Nva-CHO, Proteasome Inhibitor XII
CAS Number	133407-86-0
Molecular Formula	C ₂₅ H ₃₉ N ₃ O ₅
Molecular Weight	461.59 g/mol
SMILES	<chem>CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1</chem>
InChI Key	QEJRGURBLQWEOU-FKBYEOEOSA-N

Table 2: Physicochemical Properties of **MG-115**

Property	Value
Physical Appearance	White solid
Solubility	Soluble in DMSO (≥23.08 mg/mL) and Ethanol (≥26.5 mg/mL). Insoluble in water.[1]
Storage	Store as a solid at -20°C. Solutions should be prepared fresh before use.

Mechanism of Action

MG-115 exerts its biological effects primarily through the potent and reversible inhibition of the proteasome. The aldehyde group of **MG-115** forms a covalent but reversible bond with the active site threonine residues within the catalytic β-subunits of the 20S proteasome core particle. This action specifically inhibits the chymotrypsin-like activity of the proteasome.

Table 3: Inhibitory Activity of **MG-115**

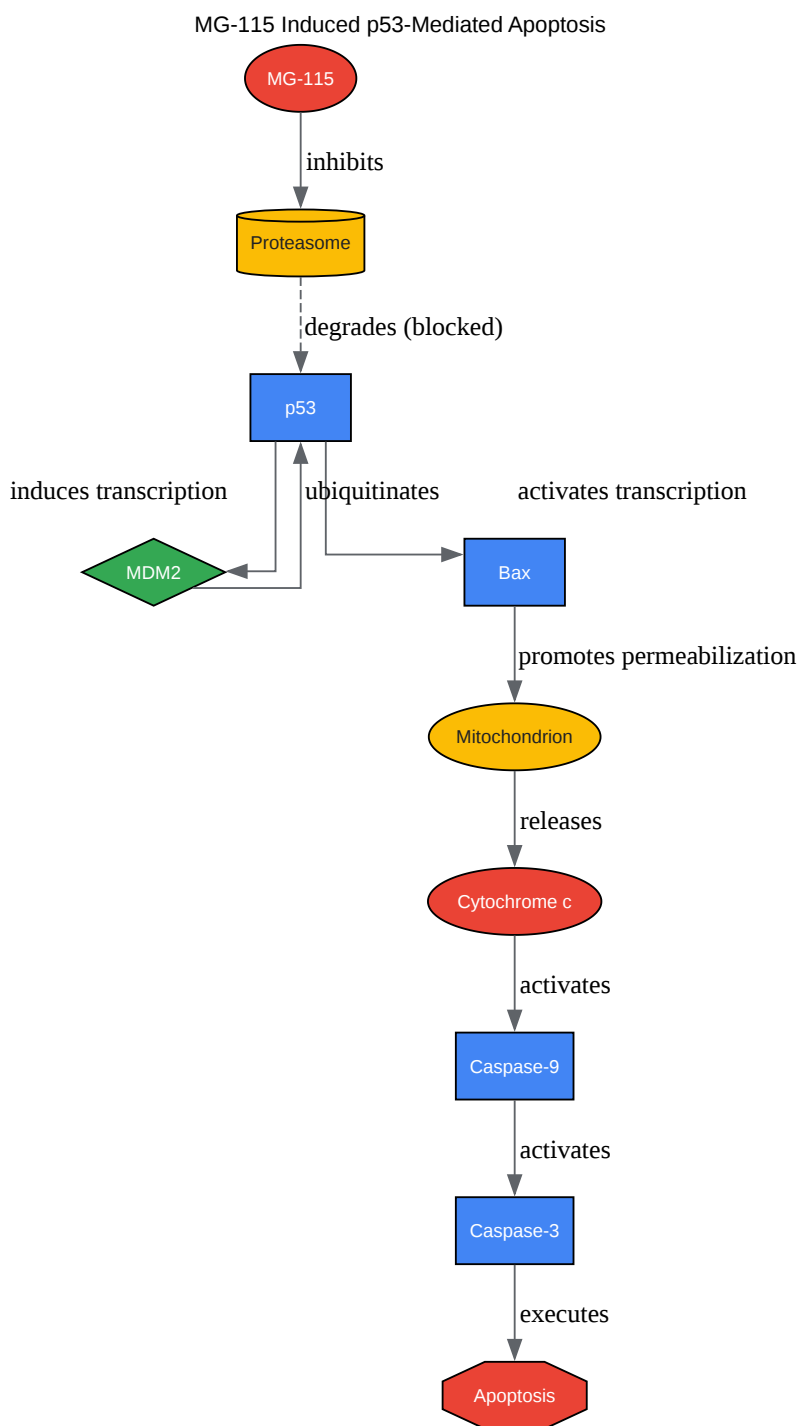
Target	K _i (Inhibition Constant)
20S Proteasome	21 nM[1]
26S Proteasome	35 nM[1]

The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins that would normally be degraded. This disruption of protein homeostasis triggers a variety of cellular responses, including cell cycle arrest, induction of apoptosis, and activation of autophagy.

Biological Effects and Signaling Pathways

Induction of Apoptosis

One of the most well-characterized effects of **MG-115** is the induction of apoptosis, or programmed cell death, in various cell types. This is often mediated through the stabilization and activation of the tumor suppressor protein p53, which is normally kept at low levels by proteasomal degradation.

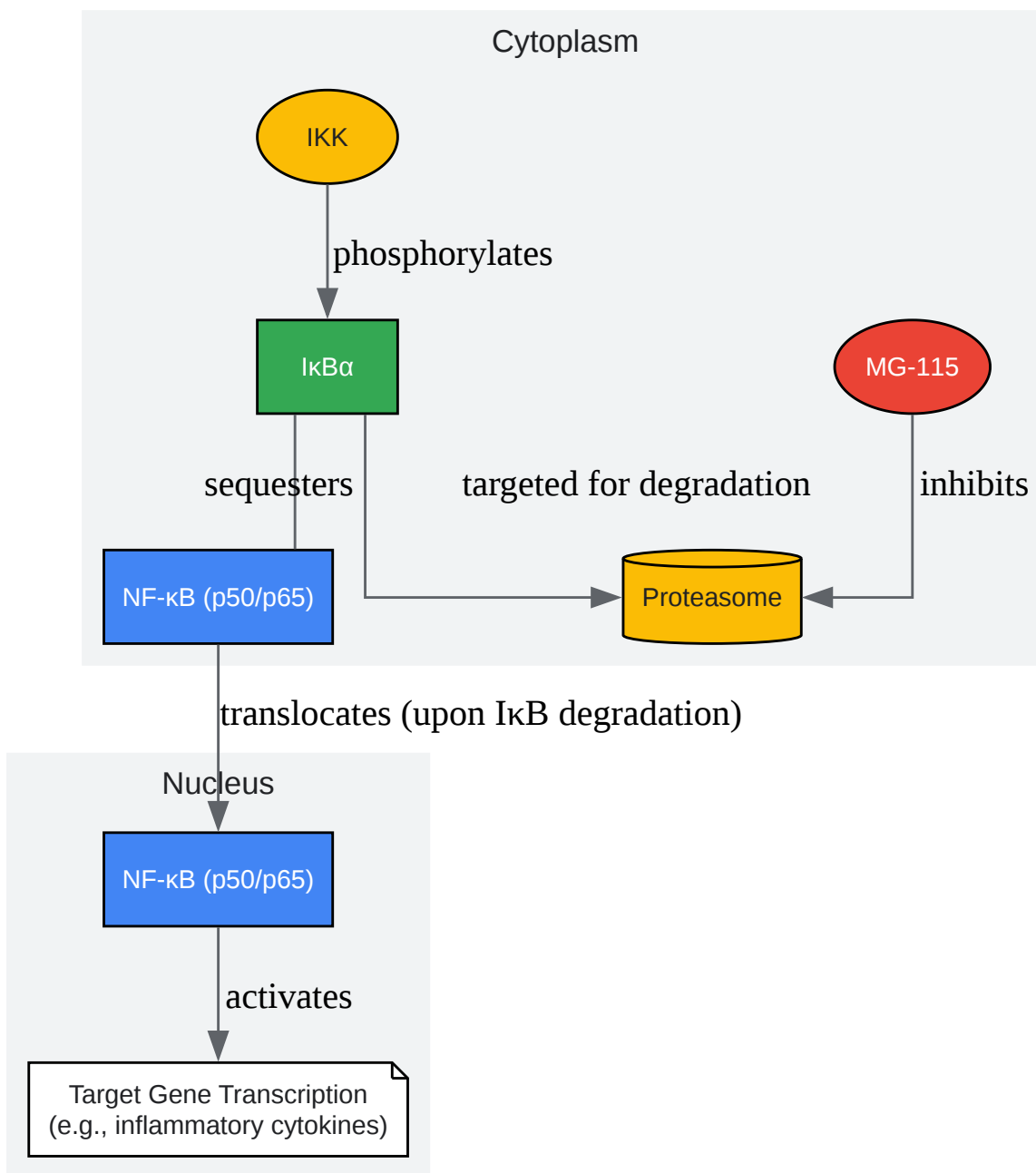


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MG-115 induced p53-mediated apoptosis pathway.

Modulation of NF- κ B Signaling

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory and immune responses, as well as cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation, I κ B is ubiquitinated and degraded by the proteasome, allowing NF- κ B to translocate to the nucleus and activate gene transcription. Paradoxically, while proteasome inhibitors are generally expected to block NF- κ B activation by preventing I κ B degradation, some studies have shown that **MG-115** can induce I κ B α degradation and subsequent NF- κ B activation in certain cancer cell lines like HT-29.^[2] This highlights the complex and cell-type-specific effects of proteasome inhibition.

MG-115 and the NF- κ B Pathway

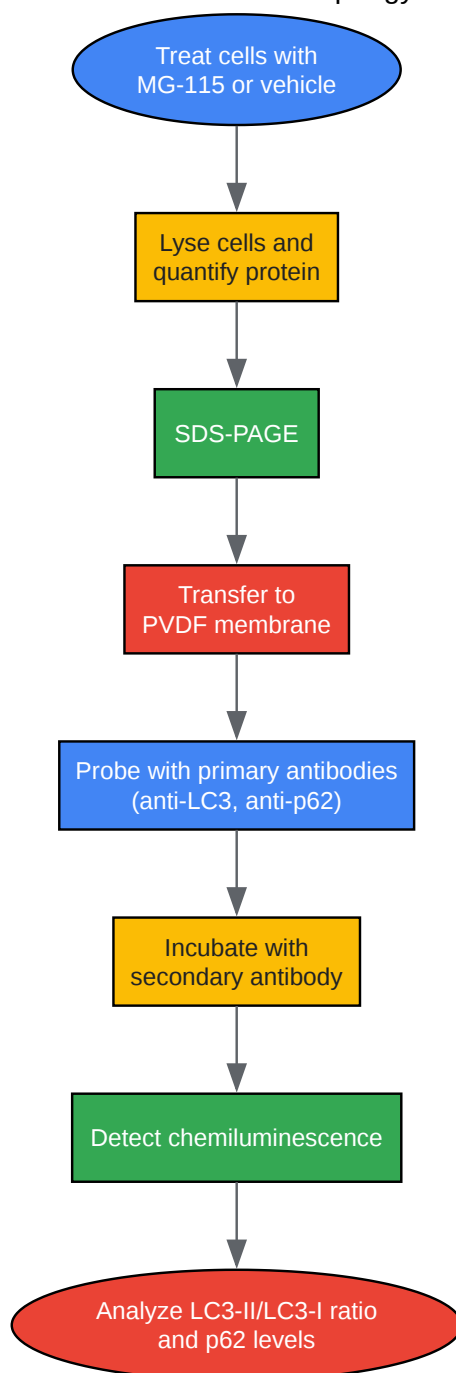
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MG-115's paradoxical role in the NF- κ B pathway.

Induction of Autophagy

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Blockade of the proteasome by **MG-115** can lead to an accumulation of misfolded and aggregated proteins, which can trigger a compensatory activation of autophagy as an alternative protein clearance mechanism. The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.

Experimental Workflow for Autophagy Detection



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Workflow for detecting **MG-115**-induced autophagy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cells of interest
- 96-well cell culture plates
- **MG-115** stock solution (in DMSO)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[[3](#)]
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **MG-115** in complete culture medium.
- Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of **MG-115** (e.g., 0.1, 1, 10, 30, 50, 100 μ M) and a vehicle control (DMSO).[[1](#)]

- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.^[4]
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.^[3]
- Incubate the plate in the dark for at least 2 hours or overnight to ensure complete solubilization.^[4]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p53, IκBα, and LC3

This protocol allows for the detection of changes in the protein levels of p53, IκBα, and the conversion of LC3-I to LC3-II following **MG-115** treatment.

Materials:

- Cells of interest
- 6-well cell culture plates
- **MG-115** stock solution (in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: anti-p53, anti-IkB α , anti-LC3
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with the desired concentration of **MG-115** (e.g., 10-50 μ M) or vehicle control for the appropriate duration (e.g., 4, 8, 12, 24 hours).[1]
- Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.

- Analyze the band intensities relative to a loading control (e.g., β -actin or GAPDH).

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

- Cell lysates prepared from **MG-115** or vehicle-treated cells
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl_2 , 2 mM ATP)
- Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[5]
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare cell lysates from cells treated with or without **MG-115**.
- In a 96-well black plate, add a specific amount of protein lysate to each well.
- Add the assay buffer to each well.
- To initiate the reaction, add the fluorogenic substrate to each well to a final concentration of 50-100 μM .
- Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
- Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) kinetically over a period of time (e.g., 30-60 minutes).[6]
- The rate of increase in fluorescence is proportional to the proteasome activity.
- Compare the activity in **MG-115**-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

MG-115 is a powerful and versatile research tool for investigating the multifaceted roles of the ubiquitin-proteasome system in cellular function. Its ability to potently and reversibly inhibit the proteasome provides a means to study the consequences of impaired protein degradation, including the induction of apoptosis and autophagy, and the complex regulation of signaling pathways like NF- κ B. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of **MG-115** in their specific model systems. A thorough understanding of its chemical properties, mechanism of action, and biological effects is crucial for the accurate design and interpretation of experiments utilizing this important chemical probe.

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